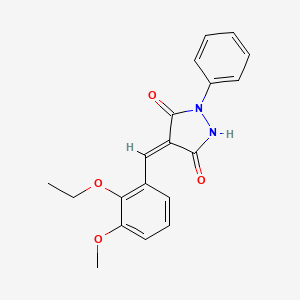![molecular formula C15H16N2O5S B5755886 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5755886.png)
2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic displacement reactions in dipolar aprotic solvents or direct poly-condensation methods. For example, polyamides and poly(amide-imide)s derived from related aminophenols with aromatic dicarboxylic acids and bis(carboxyphthalimide)s have been prepared using N-methyl-2-pyrrolidone with triphenyl phosphite and pyridine as condensing agents (Saxena et al., 2003). This indicates a versatile approach to incorporating the 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide structure into larger molecular frameworks.
Molecular Structure Analysis
The molecular structure of compounds related to 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide has been extensively studied using techniques such as X-ray diffraction (XRD) and Density Functional Theory (DFT). These studies reveal the amorphous nature of synthesized polymers and provide insights into the electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential surfaces (Muhammad Shahid et al., 2018). Molecular docking analyses also suggest potential bioactive (antifungal and antiviral) nature based on the structure (A. FazilathBasha et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide or its derivatives include nucleophilic substitution and Pummerer-type cyclization. These reactions are pivotal for the synthesis of novel compounds with potential biological activity, such as anti-HIV agents (P. Selvam et al., 2001). The synthesis process is often enhanced by additives like boron trifluoride diethyl etherate, indicating the importance of reaction conditions in achieving desired outcomes (T. Saitoh et al., 2001).
Physical Properties Analysis
The physical properties of polymers and compounds derived from 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide, such as solubility in aprotic polar solvents, glass transition temperatures, and thermal stability, have been characterized. These properties are crucial for their application in material science and drug development (Saxena et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity and potential bioactivity, are influenced by the molecular structure of 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide derivatives. Studies on these compounds reveal their potential as inhibitors for enzymes like carbonic anhydrase, indicating their relevance in medicinal chemistry (M. Abdoli et al., 2018).
properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-21-13-8-7-10(9-14(13)22-2)23(19,20)17-12-6-4-3-5-11(12)15(16)18/h3-9,17H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINWAUIKVPNXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332945 |
Source


|
| Record name | 2-[(3,4-dimethoxyphenyl)sulfonylamino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808592 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(3,4-Dimethoxyphenyl)sulfonylamino]benzamide | |
CAS RN |
359025-03-9 |
Source


|
| Record name | 2-[(3,4-dimethoxyphenyl)sulfonylamino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)



![N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5755835.png)





![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5755896.png)

